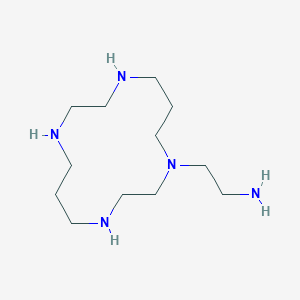![molecular formula C10H14N6O B14333700 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine CAS No. 104422-59-5](/img/structure/B14333700.png)
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine is a chemical compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, often as pigments or enzyme cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine typically involves the formation of the pteridine ring system from a pyrimidine precursor. One common method includes the reaction of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone under controlled pH conditions to form the pteridine ring . The intermediate 6-hydroxymethylpteridine is then converted to the desired compound through a series of steps involving protection and deprotection of functional groups and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of protective groups and specific reagents like triphenyl dibromophosphorane can help in minimizing side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring or the side chains.
Substitution: Nucleophilic substitution reactions are common, especially at the ring nitrogens and carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the pteridine ring .
Aplicaciones Científicas De Investigación
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in enzyme cofactors and biological pigments.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator, depending on its structure and the target enzyme. The pathways involved often include binding to the active site of the enzyme, leading to changes in its activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known antifolate drug with a similar pteridine structure.
Aminopterin: Another antifolate with structural similarities.
Folic Acid: A vitamin with a pteridine ring system.
Uniqueness
6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine is unique due to its specific side chains and functional groups, which confer distinct chemical properties and biological activities.
Propiedades
Número CAS |
104422-59-5 |
|---|---|
Fórmula molecular |
C10H14N6O |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
6-(propan-2-yloxymethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C10H14N6O/c1-5(2)17-4-6-3-13-9-7(14-6)8(11)15-10(12)16-9/h3,5H,4H2,1-2H3,(H4,11,12,13,15,16) |
Clave InChI |
FIVQPQDPONTBLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1=CN=C2C(=N1)C(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)

![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)


